![molecular formula C22H34N2O3 B1447378 tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1172626-94-6](/img/structure/B1447378.png)
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” is not explicitly detailed in the search results .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate” are not explicitly provided in the search results .Scientific Research Applications
Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural flexibility and the presence of tert-butyl and benzyl groups make it a suitable candidate for modifications, leading to the discovery of new therapeutic agents .
Targeted Protein Degradation
The tert-butyl and piperidine components of this compound can be utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific disease-causing proteins .
Synthetic Opioid Precursor Control
As part of efforts to combat the opioid crisis, certain piperidine derivatives, including closely related compounds, have been placed under international control due to their potential use in the illicit synthesis of fentanyl and its analogues .
Biologically Active Compound Synthesis
This compound is an important intermediate in the synthesis of biologically active compounds, such as crizotinib, which is used in cancer treatment. It provides a versatile backbone that can be functionalized to create a variety of biologically active molecules .
Mechanism of Action
Target of Action
The primary targets of the compound tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate are currently unknown . This compound is often used as a chemical intermediate in pharmaceutical research
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it is challenging to determine the biochemical pathways affected by tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate .
Result of Action
The molecular and cellular effects of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(1-benzylpiperidin-4-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQOHTOQWWEIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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